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Abstract

AH 8529 is a synthetic opioid belonging to the N-[[1-
(dimethylamino)cyclohexyllmethyllbenzamide class of compounds. Developed in the 1970s by
Allen and Hanburys Ltd., it emerged from a research program aimed at discovering novel
analgesic agents. While its close analog, AH-7921, has been more extensively studied, AH
8529 is notable for its distinct 4-chloro substitution on the benzamide ring. This document
provides a comprehensive technical overview of AH 8529, including its discovery, chemical
properties, and inferred pharmacological profile based on related compounds. Due to the
limited publicly available data specifically for AH 8529, this guide draws upon information from
the original patents and comparative analysis of the AH series of opioids.

Discovery and Historical Context

AH 8529 was synthesized and patented in the mid-1970s by the British pharmaceutical
company Allen and Hanburys Ltd., which was later absorbed by Glaxo Group Research Ltd.[1]
The compound was part of a series of N-[[1-(dimethylamino)cyclohexyllmethyl]benzamide
derivatives developed in a search for new, potent analgesics. The most prominent compound
from this series is AH-7921, which features a 3,4-dichloro substitution pattern on the
benzamide ring. The research, including detailed synthesis methods for the series, was the
subject of a United States patent granted in 1976. While AH-7921 underwent some preclinical
testing, there is limited evidence to suggest that AH 8529 progressed to extensive clinical trials.
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In recent years, AH 8529, along with other compounds from this series, has been identified as
a novel synthetic opioid (NSO) in forensic and toxicological contexts.

Chemical Properties

The chemical and physical properties of AH 8529 are summarized in the table below.

Property Value
IUPAC Name 4-chloro-N-{[1-
(dimethylamino)cyclohexyllmethyllbenzamide
Molecular Formula C16H23CIN20
Molecular Weight 294.8 g/mol
CAS Number 41805-00-9
Appearance Solid (predicted)
Synthesis

The synthesis of AH 8529 follows the general scheme outlined in the original Allen and
Hanburys patent for the N-[[1-(dimethylamino)cyclohexyllmethyl]benzamide series. The key
steps are described below.

Experimental Protocol: Synthesis of AH 8529

Step 1: Formation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

A mixture of cyclohexanone, an aqueous solution of dimethylamine, and an aqueous solution of
potassium cyanide is stirred at room temperature. The resulting aminonitrile is then reduced,
typically using a metal hydride reducing agent such as lithium aluminum hydride, in an
anhydrous solvent like diethyl ether or tetrahydrofuran, to yield the diamine intermediate, 1-
(aminomethyl)-N,N-dimethylcyclohexanamine.

Step 2: Acylation with 4-chlorobenzoyl chloride
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The diamine intermediate from Step 1 is dissolved in a suitable aprotic solvent, such as
dichloromethane or chloroform, and cooled in an ice bath. A solution of 4-chlorobenzoyl
chloride in the same solvent is added dropwise with stirring. An acid scavenger, such as
triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The
reaction mixture is stirred at room temperature until completion.

Step 3: Work-up and Purification

The reaction mixture is washed successively with dilute acid, water, and brine. The organic
layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and
the solvent is removed under reduced pressure. The crude product, AH 8529, can be further
purified by recrystallization from a suitable solvent system or by column chromatography.
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Synthetic workflow for AH 8529.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b162177?utm_src=pdf-body-img
https://www.benchchem.com/product/b162177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Inferred Pharmacological Profile

Specific pharmacological data for AH 8529 is not readily available in the public domain.
However, based on its structural similarity to AH-7921 and its classification as a synthetic
opioid, its mechanism of action is inferred to be primarily through agonism at the p-opioid
receptor.

Mechanism of Action

As a presumed p-opioid receptor agonist, AH 8529 likely mimics the action of endogenous
opioids, such as endorphins. Binding to the p-opioid receptor, a G-protein coupled receptor
(GPCR), is expected to initiate a downstream signaling cascade.

Signaling Pathway

The activation of the p-opioid receptor by an agonist like AH 8529 is expected to lead to the
following intracellular events:

o G-protein coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on
the a-subunit of the associated heterotrimeric G-protein (Gi/0).

« Inhibition of adenylyl cyclase: The activated Gai subunit dissociates and inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

e Modulation of ion channels: The GBy subunit complex can directly interact with and modulate
the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying
potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of
voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of the
release of nociceptive neurotransmitters, such as substance P and glutamate, resulting in
analgesia.
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Inferred signaling pathway of AH 8529.
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Quantitative Data

As of the latest available information, there is no specific, publicly accessible quantitative data
on the biological activity of AH 8529, such as receptor binding affinities (Ki), functional
potencies (EC50 or IC50), or in vivo analgesic efficacy (ED50). The table below presents data
for the closely related analogue, AH-7921, to provide a contextual reference.

Compound Test Species Result

Analgesic Potency )
AH-7921 Mouse ~0.9 x Morphine
(Oral)

o Selective p-opioid
AH-7921 Receptor Selectivity ]
receptor agonist

Note: This data is for AH-7921 and is provided for comparative purposes only. The 4-chloro
substitution in AH 8529, compared to the 3,4-dichloro substitution in AH-7921, would be
expected to influence its potency and selectivity, but the extent of this is not documented.

Conclusion

AH 8529 is a historically significant synthetic opioid from the benzamide class, originating from
the pharmaceutical research of the 1970s. While it has not been developed into a therapeutic
agent, its re-emergence as a novel synthetic opioid underscores the importance of
understanding the pharmacology of these older compound series. The lack of specific
quantitative data for AH 8529 highlights a critical knowledge gap. Further research, including in
vitro receptor binding and functional assays, as well as in vivo studies, would be necessary to
fully characterize the pharmacological and toxicological profile of this compound. Such studies
would be invaluable for the scientific and medical communities in the context of both drug
development and public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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